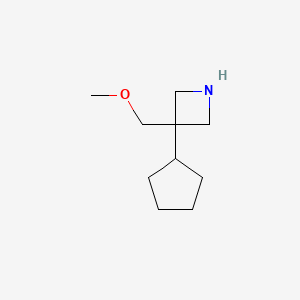
3-Cyclopentyl-3-(methoxymethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopentyl-3-(methoxymethyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure This compound is part of the azetidine family, which is known for its significant ring strain and unique reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopentyl-3-(methoxymethyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: . This reaction is efficient and provides high regio- and stereoselectivity.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced through a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the azetidine ring under basic conditions.
Addition of the Methoxymethyl Group: The methoxymethyl group can be added via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopentyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles such as halides, thiols, or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted azetidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopentyl-3-(methoxymethyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Industry: Utilized in the synthesis of polymers and as a precursor for the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Cyclopentyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the mitogen-activated protein kinase pathway, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing heterocycle with significant ring strain.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with lower ring strain and reactivity.
Uniqueness
3-Cyclopentyl-3-(methoxymethyl)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-cyclopentyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C10H19NO/c1-12-8-10(6-11-7-10)9-4-2-3-5-9/h9,11H,2-8H2,1H3 |
InChI-Schlüssel |
APMPWMWPYGEYMU-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1(CNC1)C2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



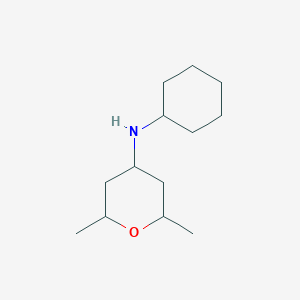
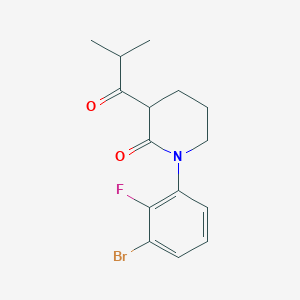

![tert-Butyl N-[5-(1-bromoethyl)pyridin-2-yl]carbamate](/img/structure/B13226099.png)
![1-[(1,2-Oxazol-5-yl)methyl]piperazine](/img/structure/B13226103.png)
![4-[2-(Trifluoroacetamido)ethyl]-1,3-thiazole-2-carboxylic acid](/img/structure/B13226110.png)
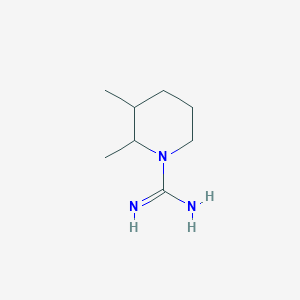
![3-[1-(3-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13226121.png)
![2-[4-(Cyclopentylamino)phenyl]ethan-1-ol](/img/structure/B13226127.png)
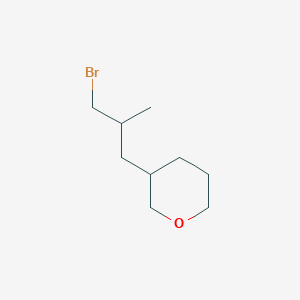
![[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13226161.png)
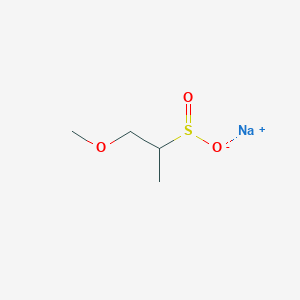
![1-[2-(Chloromethoxy)-5-fluorophenyl]ethan-1-one](/img/structure/B13226169.png)
